Pteroic Acid NHS Ester
Description
Properties
CAS No. |
1608089-22-0 |
|---|---|
Molecular Formula |
C₁₈H₁₅N₇O₅ |
Molecular Weight |
409.36 |
Synonyms |
4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, , 2,5-dioxo-1-pyrrolidinyl Ester; |
Origin of Product |
United States |
Mechanistic Insights into Pteroic Acid Nhs Ester Bioconjugation
Amine-Reactive Chemistry and Amide Bond Formation
The conjugation of Pteroic Acid NHS Ester to proteins, peptides, or other biomolecules containing primary amines is a highly selective and efficient process. glenresearch.com The core of this reaction lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group towards nucleophilic primary amines. creative-proteomics.com
The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester of pteroic acid. nih.gov Primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, act as potent nucleophiles under appropriate pH conditions. thermofisher.com This attack leads to the formation of a transient tetrahedral intermediate. glenresearch.com The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, and its departure from the tetrahedral intermediate is rapid, resulting in the formation of a stable amide bond and the release of NHS. glenresearch.comcreative-proteomics.com
The general reaction can be summarized as follows:
Pteroic Acid-NHS + R-NH₂ → Pteroic Acid-NH-R + NHS
This reaction is highly specific for primary amines, although side reactions with other nucleophilic groups like hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine) can occur, they are generally less favorable and the resulting bonds are less stable than the amide linkage. glenresearch.comstackexchange.com
The resulting amide bond formed between the pteroic acid moiety and the biomolecule is a highly stable covalent linkage. glenresearch.comcreative-proteomics.com This stability is crucial for applications where the integrity of the conjugate is paramount, as the amide bond is resistant to hydrolysis under physiological conditions. creative-proteomics.com The robustness of this linkage ensures that the pteroic acid label remains securely attached to the target molecule throughout subsequent experimental procedures. creative-proteomics.com
Specificity Profile of this compound Toward Biological Nucleophiles
The bioconjugation utility of Pteroic Acid N-hydroxysuccinimide (NHS) ester is fundamentally dictated by the reactivity of its NHS ester group. This functional group is an activated ester designed to react with nucleophilic functional groups present on biomolecules, most notably proteins. While highly reactive toward primary amines, its specificity is not absolute, and potential reactions with other nucleophiles must be considered for precise and effective bioconjugation.
Preferential Reactivity with Lysine Residues and N-Terminal Amines
The primary targets for this compound in bioconjugation are the primary aliphatic amine groups found in proteins. glenresearch.com These include the epsilon-amine (ε-NH2) on the side chain of lysine residues and the alpha-amine (α-NH2) at the N-terminus of a polypeptide chain. thermofisher.comthermofisher.com The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.comthermofisher.com
Several factors contribute to this preferential reactivity:
Nucleophilicity : At a neutral or slightly alkaline pH (typically 7.2-8.5), primary amines are sufficiently deprotonated and act as strong nucleophiles, readily initiating the reaction. thermofisher.com
Accessibility : Lysine residues are frequently located on the exterior surfaces of proteins, making their side-chain amines accessible to reagents like this compound in the aqueous environment without denaturing the protein's structure. thermofisher.com
Bond Stability : The resulting amide bond is highly stable under typical physiological conditions. glenresearch.com
While both N-terminal and lysine amines are reactive, their relative reactivity can be influenced by the local microenvironment and the pKa of the specific amine. However, studies suggest that for NHS esters, the differences in reactivity between various lysine residues and the N-terminus are generally modest. nih.gov Achieving highly site-selective modification of a specific lysine residue among many can therefore be challenging based on this chemistry alone. nih.gov
Table 1: Reaction Characteristics of this compound with Primary Amines
| Feature | Description |
| Target Groups | α-amine (N-terminus), ε-amine (Lysine side chain) |
| Reaction Type | Nucleophilic Acyl Substitution |
| Optimal pH | 7.2 - 8.5 |
| Covalent Bond Formed | Amide |
| Byproduct | N-hydroxysuccinimide (NHS) |
| Bond Stability | High |
Considerations for Off-Target Reactions with Other Nucleophiles (e.g., Hydroxyl, Sulfhydryl)
Although primary amines are the intended targets, the electrophilic nature of the NHS ester group allows for reactions with other nucleophiles commonly found in proteins. These are generally considered "off-target" or side reactions. sonar.ch The extent of these reactions is highly dependent on factors like pH and the local protein environment. sonar.chstackexchange.com
Hydroxyl Groups (-OH) : The side chains of serine, threonine, and tyrosine contain hydroxyl groups. These groups can act as nucleophiles and react with this compound to form an ester bond. sonar.chstackexchange.comnih.gov This O-acylation is generally less favorable than N-acylation and the resulting ester linkage is significantly less stable than an amide bond, being prone to hydrolysis back to the original hydroxyl group. glenresearch.com However, under certain conditions or with specific neighboring amino acid effects, the reactivity of these residues can be significant. sonar.ch
Sulfhydryl Groups (-SH) : The sulfhydryl (or thiol) group on the side chain of cysteine is a potent nucleophile. It can react with this compound to form a thioester bond. glenresearch.comstackexchange.com The resulting thioester is also susceptible to hydrolysis and can be less stable than the desired amide linkage. glenresearch.com While less common than amine reactions, specific positioning of a cysteine residue within a protein's binding site can lead to this off-target modification. stackexchange.com
It is crucial to note that hydrolysis of the NHS ester itself is a competing reaction, where water acts as a nucleophile. thermofisher.comstackexchange.com This is why reactions are typically performed in buffered solutions, and the reagent is often dissolved in an anhydrous organic solvent like DMSO before being added to the aqueous reaction mixture. sigmaaldrich.com
Table 2: Comparison of this compound Reactivity with Biological Nucleophiles
| Nucleophilic Group | Amino Acid(s) | Resulting Bond | Bond Stability | Reactivity Notes |
| Primary Amine | Lysine, N-terminus | Amide | High | Preferred target; stable product. glenresearch.comthermofisher.com |
| Hydroxyl | Serine, Threonine, Tyrosine | Ester | Low | Prone to hydrolysis; considered an off-target reaction. glenresearch.comsonar.ch |
| Sulfhydryl | Cysteine | Thioester | Low | Prone to hydrolysis; less common but possible off-target. glenresearch.comstackexchange.com |
| Water | (Solvent) | Carboxylic Acid | (Hydrolysis) | Competing reaction that inactivates the NHS ester. thermofisher.com |
Advanced Research Applications of Pteroic Acid Nhs Ester
Application in Enzymatic and Metabolic Pathway Studies
The structural similarity of pteroic acid to portions of folate molecules allows it to interact with enzymes involved in folate metabolism. The NHS ester form provides a means to link it to various reporters or modulators, enabling detailed investigation of these critical biochemical pathways.
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme that adds glutamate (B1630785) residues to folates and antifolate drugs, a process known as polyglutamylation. This modification is essential for retaining these molecules within the cell and for their full biological activity. Research has demonstrated that pteroic acid can influence the activity of FPGS. Specifically, pteroic acid has been shown to activate the glutamylation of the antifolate drug methotrexate (B535133) by FPGS. This finding is significant as it suggests that pteroic acid and its derivatives can be used as chemical tools to modulate the activity of this key enzyme, allowing researchers to study the kinetics and regulation of polyglutamylation.
The ability to alter FPGS activity is critical for understanding how cells regulate their intracellular folate pools and how folate-based chemotherapeutics function. By using Pteroic Acid NHS Ester to create specific conjugates, researchers can further explore the substrate-binding sites and allosteric regulatory mechanisms of FPGS.
| Enzyme | Modulatory Effect of Pteroic Acid | Research Significance |
| Folylpolyglutamate Synthetase (FPGS) | Activates the polyglutamylation of methotrexate | Enables investigation of enzyme kinetics, regulation of intracellular folate retention, and mechanisms of antifolate drug action. |
Folate metabolism is a fundamental cellular process required for the synthesis of nucleotides and amino acids. Antifolate drugs, which disrupt this pathway, are central to chemotherapy, but their effectiveness is often limited by the development of drug resistance. Pteroic acid derivatives are instrumental in studying these complex metabolic and resistance pathways.
Because pteroic acid is a key structural component of folates, labeled pteroic acid conjugates can be used to trace uptake and metabolism through the folate pathway. Alterations in this pathway are a common source of resistance to antifolate drugs like methotrexate. For example, resistance can emerge from impaired transport of the drug into the cell or from decreased polyglutamylation by FPGS, which prevents the drug's intracellular retention. By employing this compound to synthesize specific probes, researchers can investigate how these transport and enzymatic processes are altered in drug-resistant cells, providing valuable insights into the molecular basis of chemoresistance.
Development of Targeted Molecular Probes for Cellular Research
The NHS ester group is an amine-reactive functionality that readily forms stable amide bonds with proteins and other molecules. This reactivity makes this compound an ideal starting material for synthesizing molecular probes designed to target cells that express folate receptors.
Fluorescent probes are indispensable tools in modern cell biology, allowing for the direct visualization of cellular structures and processes in real-time. This compound serves as a targeting moiety that can be conjugated to a fluorescent dye (a fluorophore). The resulting conjugate can then bind to folate receptors, which are often overexpressed on the surface of various cancer cells. This strategy allows for the selective labeling and imaging of these specific cell populations. The synthesis involves a straightforward coupling reaction between the amine-reactive NHS ester of pteroic acid and an amine-containing fluorophore.
The design of effective fluorescent probes requires careful consideration of several factors to ensure optimal performance. The choice of fluorophore is critical and depends on the specific application, including the desired wavelength of excitation and emission and the imaging instrumentation available.
Key design considerations include:
Fluorophore Properties: The fluorophore should have a high quantum yield (brightness), good photostability to resist bleaching during imaging, and spectral properties that are compatible with the available light sources and detectors. The size and charge of the fluorophore can also impact the conjugate's solubility and ability to interact with the target receptor.
Linker Chemistry: The NHS ester provides a stable amide bond. The length and nature of the linker between the pteroic acid and the fluorophore can influence the binding affinity of the conjugate to the folate receptor. A linker that is too short may cause steric hindrance, while a longer, flexible linker can help preserve the biological activity of the targeting molecule.
Conjugate Stability: The final conjugate must be stable in a biological environment to prevent premature degradation or cleavage of the fluorophore from the targeting moiety.
Biological Activity: The conjugation process should not significantly impair the ability of the pteroic acid moiety to bind to the folate receptor.
| Design Factor | Objective | Example Consideration |
| Fluorophore Selection | Maximize signal and minimize photobleaching. | Choose a dye like Alexa Fluor 488 for its brightness and photostability in standard green channel imaging. |
| Linker | Preserve binding affinity and prevent steric hindrance. | Use a polyethylene (B3416737) glycol (PEG) spacer to increase solubility and flexibility. |
| Overall Charge | Minimize non-specific binding and improve pharmacokinetics. | Select fluorophores that result in a near-neutral conjugate to reduce unwanted interactions with cell membranes. |
| Stability | Ensure the probe remains intact during the experiment. | The amide bond formed by the NHS ester reaction is highly stable under physiological conditions. |
Pteroic acid-fluorophore conjugates are powerful tools for live-cell imaging applications. Because the folate receptor internalizes upon binding its ligand, these fluorescent probes can be used to visualize and track endocytic pathways and receptor trafficking in real-time. This allows researchers to study the dynamics of protein movement and localization within living cells.
For instance, cells can be incubated with a pteroic acid-fluorophore conjugate, and fluorescence microscopy can be used to monitor the probe's binding to the cell surface, its internalization into vesicles, and its subsequent transport to various intracellular compartments. This approach provides a non-invasive method to study cellular dynamics and can be used to investigate how these processes are affected by different stimuli or disease states. The rapid and covalent labeling enabled by NHS-ester chemistry is particularly advantageous for minimizing non-specific internalization of the dye and ensuring stable imaging over time.
Creation of Radiolabeled or MRI Contrast Agents for Preclinical Imaging
The development of targeted imaging agents is a cornerstone of preclinical research, enabling the non-invasive visualization and characterization of biological processes in living organisms. Pteroic acid, as a key structural component of folic acid, has been leveraged to create such agents, particularly for imaging tumors that overexpress the folate receptor. nih.gov The use of a reactive derivative, such as an N-hydroxysuccinimide (NHS) ester of pteroic acid, facilitates its conjugation to various imaging moieties. This approach has been successfully employed to produce radiolabeled compounds for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are instrumental in preclinical cancer imaging. radiologykey.comrsc.org While much of the research has centered on radiolabeling, the principles of conjugating pteroic acid to chelating agents can also be extended to the development of Magnetic Resonance Imaging (MRI) contrast agents. nih.govbiopal.com These agents enhance the contrast between different tissues, allowing for detailed anatomical and functional imaging. nih.govbiopal.com
The primary advantage of using pteroic acid-based agents is their ability to target the folate receptor, which is abundant on the surface of many cancer cells but has limited expression in healthy tissues. nih.gov This targeting capability allows for the specific accumulation of the imaging agent at the tumor site, leading to a strong signal and clear visualization in preclinical models. nih.govresearchgate.net The design of these agents often involves linking the pteroic acid moiety to a chelator that can securely hold a radioactive metal ion or a paramagnetic metal ion for MRI. radiologykey.comresearchgate.net
Conjugation with Chelators for Metal Ion Incorporation
A critical step in the creation of radiolabeled or MRI contrast agents from pteroic acid is its conjugation to a chelator. Chelators are molecules that can form multiple bonds to a single metal ion, effectively encapsulating it and preventing its release in a biological environment. The NHS ester of pteroic acid provides a reactive site that can readily form a stable amide bond with an amine group on the chelator molecule. rsc.orgmdpi.com
Several chelators have been successfully conjugated to pteroic acid derivatives for the incorporation of various metal ions. For SPECT imaging, diethylenetriaminepentaacetic acid (DTPA) has been used to chelate Indium-111 (¹¹¹In). nih.govresearchgate.net In one study, a DTPA conjugate of pteroic acid was synthesized and subsequently complexed with ¹¹¹In to create a radiopharmaceutical for tumor imaging. nih.gov For PET imaging, which offers higher sensitivity and resolution, chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are commonly employed to chelate Gallium-68 (⁶⁸Ga). nih.govnih.gov For instance, a DOTA-conjugated pteroic acid derivative was synthesized and labeled with ⁶⁸Ga for PET imaging of tumors. radiologykey.commdpi.com
| Chelator | Metal Ion | Imaging Modality | Reference |
| DTPA | ¹¹¹In | SPECT | nih.govresearchgate.net |
| DO3A-EA | ⁶⁸Ga | PET | nih.gov |
| DOTA | ⁶⁸Ga | PET | radiologykey.comnih.gov |
Assessment of Receptor-Mediated Uptake in Research Models
A key validation step for any targeted imaging agent is to confirm that its accumulation at the target site is indeed mediated by the intended receptor. For pteroic acid-based agents, this involves demonstrating that their uptake in tumors is due to binding to the folate receptor. nih.gov This is typically assessed in preclinical research models, such as athymic mice bearing human tumor xenografts known to overexpress the folate receptor. nih.govresearchgate.net
One common method to assess receptor-mediated uptake is through biodistribution studies. In these studies, the radiolabeled pteroic acid conjugate is administered to the tumor-bearing mice, and at various time points, the amount of radioactivity in different organs and the tumor is measured. nih.govresearchgate.net A high accumulation of the radiotracer in the tumor compared to other tissues is indicative of targeted delivery. nih.gov For example, an ¹¹¹In-labeled DTPA-pteroic acid conjugate showed significant tumor localization in mice with folate receptor-positive KB tumor xenografts. nih.gov
To further confirm that the observed uptake is receptor-mediated, blocking studies are performed. nih.govresearchgate.net This involves co-administering a large excess of a non-labeled ligand that also binds to the same receptor, in this case, folic acid. If the uptake of the radiolabeled agent in the tumor is significantly reduced in the presence of the blocking agent, it provides strong evidence for receptor-mediated uptake. nih.govresearchgate.net Such blocking studies have successfully demonstrated the folate receptor-mediated targeting of pteroic acid-based radiopharmaceuticals. nih.govresearchgate.net
| Research Model | Imaging Agent | Key Finding | Reference |
| Athymic mice with KB tumor xenografts | ¹¹¹In-DTPA-Pteroic Acid | Selective tumor localization blocked by co-administration of folic acid. | nih.govresearchgate.net |
| In vitro cell studies | ⁶⁸Ga-DO3A-EA-Pteroic Acid | High stability and favorable lipophilicity for in vivo imaging. | nih.gov |
Integration into Targeted Delivery Research Systems
The ability of pteroic acid to target the folate receptor has also been exploited in the development of targeted delivery systems for therapeutic agents. The core principle is to attach pteroic acid to a carrier that encapsulates or is conjugated to a drug. This targeted carrier can then deliver the therapeutic payload specifically to cancer cells that overexpress the folate receptor, potentially increasing the drug's efficacy while reducing its side effects on healthy tissues. nih.gov this compound is a valuable tool in this context, as it allows for the covalent attachment of the targeting ligand to the surface of various delivery vehicles. rsc.org
Conjugation to Nanoparticles and Polymeric Carriers for Investigational Delivery
Nanoparticles and polymeric carriers have emerged as promising platforms for drug delivery due to their ability to carry a significant payload, improve drug solubility, and alter the pharmacokinetic profile of the encapsulated drug. nih.govijpsjournal.combohrium.com By functionalizing the surface of these carriers with this compound, they can be transformed into targeted delivery systems. mdpi.com The NHS ester group reacts with amine groups present on the surface of the nanoparticles or on the polymer backbone, forming a stable amide linkage. mdpi.comnih.gov
This conjugation strategy has been explored for various types of nanoparticles, including liposomes, polymeric nanoparticles, and micelles. mdpi.commdpi.com For instance, folic acid, which contains the pteroic acid moiety, has been conjugated to the surface of nanoparticles to facilitate their targeted delivery to cancer cells. rsc.orgnih.gov The general approach involves activating the carboxylic acid group of pteroic acid (or folic acid) to an NHS ester, which then reacts with the carrier. rsc.orgresearchgate.net This method allows for a controlled and reproducible way to attach the targeting ligand to the delivery system. mdpi.com The resulting targeted carriers can then be loaded with a variety of therapeutic agents, from small molecule drugs to nucleic acids, for investigational delivery in preclinical models. mdpi.commdpi.com
Role as a Targeting Ligand for Specific Cell Populations in vitro
In vitro studies are essential for the initial evaluation of targeted delivery systems. Pteroic acid, when conjugated to a carrier, serves as a targeting ligand that can selectively bind to and be internalized by cells that overexpress the folate receptor. nih.govnih.gov This selectivity is typically assessed using cell lines with varying levels of folate receptor expression.
In a typical in vitro experiment, cells are incubated with the pteroic acid-functionalized carrier (e.g., a nanoparticle loaded with a fluorescent dye or a cytotoxic drug). The cellular uptake of the carrier is then quantified, often using techniques like flow cytometry or fluorescence microscopy. nih.gov A significantly higher uptake is expected in folate receptor-positive cells compared to folate receptor-negative cells. nih.gov
Furthermore, competitive inhibition assays can be performed to confirm the role of the folate receptor in the uptake process. In these experiments, the cells are pre-incubated with an excess of free folic acid before the addition of the targeted carrier. The free folic acid competes with the pteroic acid on the carrier for binding to the folate receptor, leading to a decrease in the cellular uptake of the carrier. nih.gov Such in vitro studies are crucial for validating the targeting specificity of pteroic acid-conjugated delivery systems before they are advanced to in vivo studies. nih.gov
Methodologies for Assessing Receptor-Mediated Endocytosis in Research Models
Once a targeting ligand like pteroic acid binds to its receptor on the cell surface, the ligand-receptor complex is often internalized into the cell through a process called receptor-mediated endocytosis. nih.gov Assessing this process is critical for drug delivery systems, as the therapeutic payload needs to be released inside the cell to exert its effect.
Several methodologies can be employed to study receptor-mediated endocytosis in research models. One common approach is to use fluorescently labeled carriers. The internalization of the carrier can be visualized and tracked over time using confocal microscopy. nih.gov This allows for the observation of the carrier's journey from the cell surface to intracellular compartments like endosomes and lysosomes.
Quantitative assessment of endocytosis can be performed using techniques like flow cytometry. nih.gov Cells are incubated with the fluorescently labeled carrier for different time periods, and the fluorescence intensity inside the cells is measured. To distinguish between surface-bound and internalized carriers, a quenching agent that cannot penetrate the cell membrane can be used to extinguish the fluorescence of the carriers that are still on the cell surface.
Another method involves using a whole-cell ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov This technique can be adapted to quantify the amount of the targeted carrier that has been internalized by the cells. The efficiency of endocytosis can also be indirectly assessed by measuring the biological effect of the delivered drug. A higher therapeutic effect in folate receptor-positive cells would suggest efficient receptor-mediated endocytosis and subsequent drug release. nih.gov The shape of the delivery particle can also influence the efficiency of endocytosis. nih.gov
Biomolecular Labeling and Surface Immobilization for Biosensing and Affinity Studies
The amine-reactive nature of the NHS ester group allows for the straightforward and efficient labeling of a wide array of biomolecules and the functionalization of surfaces, paving the way for innovative biosensing and affinity-based research applications. lumiprobe.comwindows.netthermofisher.com
Labeling of Proteins, Peptides, and Oligonucleotides for Research Assays
This compound serves as a powerful tool for conjugating the folate receptor-targeting moiety to proteins, peptides, and oligonucleotides. This labeling strategy is instrumental in creating probes for various research assays designed to study folate receptor-positive cells and tissues. The fundamental reaction involves the nucleophilic attack of a primary amine from the biomolecule on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. lumiprobe.comwindows.netinterchim.fr
Proteins: Labeling proteins, such as antibodies or enzymes, with this compound can redirect their specificity towards folate receptor-expressing cells. For instance, a radiolabeled pteroic acid conjugate demonstrated effective and specific localization in folate receptor-positive tumor xenografts in animal models. nih.gov This approach is crucial for developing targeted radiopharmaceuticals and imaging agents. The degree of labeling can be controlled by adjusting the molar ratio of the this compound to the protein.
Peptides: Peptides functionalized with pteroic acid can be employed in affinity chromatography to isolate and purify folate binding proteins or folate receptors. nih.govnih.gov The pteroic acid moiety acts as the affinity ligand, while the peptide can be designed to optimize spacing and presentation of the ligand or to incorporate other functionalities.
Oligonucleotides: The conjugation of pteroic acid to oligonucleotides, such as antisense oligonucleotides or small interfering RNAs (siRNAs), offers a promising strategy for targeted gene therapies. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net By attaching the pteroic acid ligand, these therapeutic nucleic acids can be selectively delivered to cancer cells, enhancing their efficacy and reducing off-target effects.
| Biomolecule | Labeling Purpose | Potential Research Assay | Key Reaction Parameters |
|---|---|---|---|
| Proteins (e.g., Antibodies) | Targeted delivery to folate receptor-positive cells | In vivo tumor imaging, targeted drug delivery studies | pH 7.2-9.0, aqueous buffer, room temperature |
| Peptides | Creation of affinity ligands | Affinity chromatography for folate receptor purification | Controlled stoichiometry, specific peptide sequence design |
| Oligonucleotides | Targeted delivery of nucleic acid-based therapeutics | In vitro and in vivo gene silencing studies in cancer cells | Amine-modified oligonucleotides, optimized buffer conditions |
Preparation of Self-Assembled Monolayers for Biosensor Development
Self-assembled monolayers (SAMs) provide a well-ordered and defined interface for the development of highly sensitive and specific biosensors. tdl.orgnih.govgdr-nemo.frresearchgate.netrsc.org this compound can be utilized to functionalize surfaces, such as gold electrodes, that have been pre-coated with an amine-terminated alkanethiol SAM. The pteroic acid molecules, once immobilized, can then specifically capture folate binding proteins or folate receptors from a sample.
The development of such biosensors is critical for the early diagnosis and monitoring of diseases characterized by altered levels of folate receptors. purdue.edupurdue.edunih.govmdpi.com Electrochemical impedance spectroscopy (EIS) and quartz crystal microbalance (QCM) are common techniques used to detect the binding of the target analyte to the pteroic acid-functionalized surface. The binding event alters the electrochemical properties or the mass on the sensor surface, generating a detectable signal.
| Biosensor Component | Function | Example Application | Detection Principle |
|---|---|---|---|
| Gold Surface | Substrate for SAM formation | Electrochemical biosensor | Changes in impedance or current upon analyte binding |
| Amine-terminated Alkanethiol | Forms the initial SAM and provides primary amines for conjugation | Surface functionalization | - |
| This compound | Reacts with the amine-terminated SAM to immobilize the pteroic acid ligand | Creation of the recognition layer | - |
| Folate Binding Protein/Receptor | Analyte to be detected | Cancer biomarker detection | Specific binding to the immobilized pteroic acid |
Functionalization of Advanced Materials for Biomedical Research
The ability to conjugate pteroic acid to the surface of advanced materials has opened up new avenues in targeted drug delivery and biomedical imaging. uic.edumdpi.comnih.gov this compound is a key reagent in the surface modification of nanoparticles, polymers, and hydrogels.
Nanoparticles: Gold nanoparticles, liposomes, and polymeric nanoparticles can be functionalized with pteroic acid to create targeted drug delivery systems. nih.gov These nanoparticles can encapsulate therapeutic agents and, guided by the pteroic acid ligand, selectively accumulate in tumor tissues, thereby increasing the local concentration of the drug and minimizing systemic toxicity. nih.gov
Polymers: Biocompatible polymers, such as polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA), can be synthesized with amine-terminated end groups. Subsequent reaction with this compound allows for the creation of pteroic acid-conjugated polymers. These polymers can be used to form micelles or other nanostructures for drug delivery or as coatings for medical devices to improve their biocompatibility and targeting capabilities. mdpi.comnih.govnih.govresearchgate.net
Hydrogels: Hydrogels are three-dimensional polymer networks with high water content, making them excellent scaffolds for tissue engineering and cell culture. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net By incorporating this compound into the hydrogel structure, it is possible to create a microenvironment that specifically promotes the adhesion and growth of folate receptor-positive cells. This is particularly valuable for in vitro studies of cancer cell behavior and for the development of targeted cell-based therapies.
| Advanced Material | Functionalization Goal | Biomedical Application | Key Feature |
|---|---|---|---|
| Gold Nanoparticles | Targeted delivery to cancer cells | Photothermal therapy, targeted drug delivery | Surface plasmon resonance, ease of functionalization |
| Polymeric Micelles | Enhanced drug solubility and targeted delivery | Chemotherapy delivery | Self-assembly, biocompatibility |
| Hydrogels | Selective cell adhesion and growth | 3D cell culture, tissue engineering | Biocompatibility, tunable mechanical properties |
Methodological Considerations and Assay Development
Standardized Conjugation Protocols for Diverse Biomolecules
The conjugation of Pteroic Acid NHS Ester to biomolecules, such as proteins and oligonucleotides, relies on the reaction between the N-hydroxysuccinimide (NHS) ester and primary amine groups (-NH2) on the target molecule. This reaction forms a stable amide bond. To achieve optimal conjugation efficiency and desired product characteristics, careful optimization of reaction parameters is essential.
The molar ratio of this compound to the biomolecule is a critical factor that influences the degree of labeling. An excess of the NHS ester is generally used to drive the reaction to completion. However, an excessively high ratio can lead to over-labeling, which may compromise the biological activity of the biomolecule or induce precipitation.
For protein conjugations, a typical starting point is a 10- to 20-fold molar excess of the NHS ester. The optimal ratio, however, is protein-dependent and should be determined empirically. For oligonucleotides, a 5- to 10-fold excess of the NHS ester is often sufficient for efficient conjugation to an amino-modified oligonucleotide. glenresearch.com
The concentration of the reactants also plays a significant role. Higher concentrations of the biomolecule (e.g., 1-10 mg/mL for proteins) can enhance the conjugation efficiency. lumiprobe.com The this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule. lumiprobe.com The final concentration of the organic solvent should generally be kept below 10% (v/v) to avoid denaturation of the biomolecule.
Table 1: Recommended Starting Molar Ratios and Concentrations for this compound Conjugation
| Biomolecule | Recommended Molar Excess of this compound | Typical Biomolecule Concentration |
| Proteins (e.g., antibodies) | 10-20 fold | 1-10 mg/mL |
| Amino-modified Oligonucleotides | 5-10 fold | 0.1-1 mM |
The kinetics of the conjugation reaction are influenced by both temperature and time. NHS ester conjugations are typically carried out at room temperature (around 20-25°C) for 1 to 4 hours. lumiprobe.com Alternatively, the reaction can be performed at 4°C overnight. The lower temperature can be beneficial for sensitive biomolecules, although it may require a longer reaction time to achieve the same degree of labeling.
The optimal reaction time can vary depending on the specific biomolecule and the desired degree of conjugation. It is advisable to perform time-course experiments to determine the ideal incubation period. The hydrolysis of the NHS ester is a competing reaction that occurs in aqueous solutions, and its rate increases with pH and temperature. Therefore, prolonged reaction times at high pH and temperature should be avoided to maximize conjugation efficiency.
Table 2: Typical Reaction Temperature and Time Profiles for this compound Conjugation
| Reaction Temperature | Typical Reaction Time | Considerations |
| Room Temperature (20-25°C) | 1 - 4 hours | Faster reaction kinetics. |
| 4°C | Overnight (8-12 hours) | Suitable for temperature-sensitive biomolecules; slower reaction kinetics. |
Post-Conjugation Purification Techniques
Following the conjugation reaction, it is crucial to remove unreacted this compound, its hydrolysis byproducts, and any unconjugated biomolecules. A variety of purification techniques can be employed, and the choice of method depends on the nature of the conjugate and the scale of the reaction.
Precipitation is a straightforward method for the initial removal of excess reagents, particularly for oligonucleotide conjugates. sigmaaldrich.com The addition of ethanol (B145695) or acetone (B3395972) can precipitate the larger conjugate, leaving the smaller unreacted this compound and its byproducts in the supernatant. lumiprobe.com
Dialysis is a widely used technique for purifying protein conjugates. thermofisher.com The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the small, unreacted molecules to diffuse into a large volume of buffer while retaining the larger conjugate. thermofisher.com It is important to perform dialysis against a buffer that maintains the stability and solubility of the conjugate. agrisera.comresearchgate.netresearchgate.net Gradual changes in buffer composition, such as salt concentration, can help prevent protein precipitation. metwarebio.com
Chromatography offers a higher resolution for purifying this compound conjugates and can separate conjugates with different degrees of labeling. cellmosaic.comcellmosaic.comnih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their size. cellmosaic.comunimi.it This technique is effective for removing unreacted this compound and its byproducts from the larger conjugate. unimi.it It can also be used to assess the presence of aggregates in the conjugate preparation. unimi.it
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification and analysis of bioconjugates. cellmosaic.comgovst.edu It separates molecules based on their hydrophobicity. The conjugation of the hydrophobic pteroic acid moiety to a biomolecule will increase its retention time on a reverse-phase column, allowing for the separation of the conjugate from the unconjugated biomolecule. cellmosaic.comgovst.edu
Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on their hydrophobicity but under less denaturing conditions than RP-HPLC. cellmosaic.comnih.gov This makes it particularly suitable for the purification of protein conjugates where maintaining the native structure is critical. nih.gov
Characterization of this compound Conjugates
Thorough characterization of the purified this compound conjugate is essential to confirm its identity, purity, and the degree of labeling.
Mass Spectrometry (MS) is a powerful analytical technique for the characterization of bioconjugates. jchemrev.com It can provide an accurate mass measurement of the conjugate, which can be used to confirm the successful conjugation and to determine the number of pteroic acid molecules attached to the biomolecule. govst.edu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for the analysis of bioconjugates. jchemrev.comosaka-u.ac.jp Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the conjugate and analyzing the resulting fragment ions. nih.govchromatographyonline.com
UV-Vis Spectroscopy can be used to estimate the degree of labeling. nih.gov Pteroic acid has a characteristic UV absorbance maximum. govst.edu By measuring the absorbance of the conjugate at the wavelength corresponding to the pteroic acid and at a wavelength corresponding to the biomolecule (e.g., 280 nm for proteins), the ratio of the two can be used to calculate the degree of labeling. masterorganicchemistry.comjove.comlibretexts.orglibretexts.org
Spectroscopic Analysis (UV-Vis, Fluorescence, NMR)
Spectroscopic techniques are fundamental for confirming the chemical identity and structural integrity of this compound and its conjugates.
UV-Vis Spectroscopy : The pteroic acid moiety possesses a characteristic ultraviolet (UV) absorption profile due to its pterin (B48896) and p-aminobenzoyl components. nih.gov The absorption spectrum is typically characterized by two main bands: a π → π* transition for the pterin ring in the 250–300 nm region and an n → π* transition for the p-aminobenzoyl group between 300–400 nm. nih.gov For instance, a conjugate of pteroic acid with a polyethylene (B3416737) glycol-amine linker (pte-PEG-amine) displayed a maximal absorption at 280 nm, which is characteristic of the pteroic acid structure. govst.edu This technique is valuable for confirming the presence of the pteroic acid core in a synthesized conjugate.
Fluorescence Spectroscopy : The pterin ring of pteroic acid is inherently fluorescent, a property that can be exploited for detection and imaging. nih.gov Furthermore, the NHS ester group allows for the straightforward conjugation of pteroic acid to fluorescent labels or biomolecules, creating probes for imaging studies. nih.gov The resulting conjugates can be excited via the pterin absorption band, and time-gated techniques can be employed to differentiate the long-lived luminescence of certain labels (like terbium) from the short-lived fluorescence of the folate moiety and the cellular background. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its derivatives. scielo.org.zanih.gov Although detailed spectral assignments for the NHS ester specifically are not broadly published, the expected spectra would show characteristic signals for the aromatic protons of the pterin and p-aminobenzoyl rings, as well as signals corresponding to the succinimide (B58015) ring of the NHS ester group. Upon successful conjugation, the disappearance of the NHS ester signals and the appearance of new signals corresponding to the linked molecule provide definitive structural confirmation.
Mass Spectrometry for Conjugate Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the successful conjugation of this compound to a target molecule by providing precise molecular weight information. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used.
For example, in the analysis of a pteroic acid-PEG-amine conjugate, Liquid Chromatography-Mass Spectrometry (LC/MS) was used for identification. govst.edu The mass spectrum showed a base peak corresponding to the molecular ion, confirming the identity of the synthesized molecule. govst.edu This method provides unambiguous evidence of covalent bond formation between the pteroic acid moiety and the target substrate.
Table 1: Example of Mass Spectrometry Data for Pteroic Acid Conjugate Confirmation
| Compound | Expected Exact Mass (Da) | Observed m/z (Positive Ion Mode) | Interpretation | Source |
|---|---|---|---|---|
| pte-PEG-amine | 514.27 | 515.3 | [M+H]⁺ molecular ion, confirming successful synthesis | govst.edu |
Electrophoretic and Chromatographic Purity Assessment
Ensuring the purity of this compound conjugates is critical for accurate biological evaluation. Electrophoretic and chromatographic methods are the primary means of assessing purity.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for both the purification and purity analysis of pteroic acid and folate conjugates. nih.govgovst.edu In a typical analysis, a pure compound will appear as a single, sharp peak in the chromatogram. For example, a synthesized pteroic acid conjugate was purified by RP-HPLC, yielding a major peak at a retention time of 25 minutes, which was subsequently collected for further analysis. govst.edu The purity is often determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Electrophoretic Methods : Capillary electrophoresis (CE) is another high-resolution technique suitable for the purity assessment of small molecules and conjugates. mdpi.comceu.es CE separates compounds based on their charge-to-mass ratio, offering a different selectivity compared to HPLC. It can be used as an orthogonal method to confirm purity and identify potential impurities not resolved by chromatography.
In vitro and Ex vivo Validation of Conjugate Functionality
Following synthesis and purification, conjugates of this compound must be tested in biological systems to validate that they can bind to and interact with the folate receptor (FR) on cancer cells.
Receptor Binding Affinity Determination in Cellular and Membrane Models
A critical measure of a targeted agent's potential is its binding affinity for its receptor. This is typically quantified by the dissociation constant (Kd), where a lower value indicates higher affinity. These studies are often performed using FR-positive cell lines, such as KB cells. researchgate.net
Studies comparing conjugates of folic acid (which includes the glutamate (B1630785) tail) and pteroic acid (which lacks it) have shown that the glutamate moiety contributes to binding affinity. However, pteroic acid conjugates still demonstrate specific binding to the folate receptor. researchgate.netresearchgate.net For instance, a radiolabeled pteroic acid derivative showed a Kd of 14.52 nM, which, while higher than that of ³H-folic acid (7.22 nM) and corresponding folic acid conjugates (2.09–2.51 nM), still represents a strong binding interaction. researchgate.net
Table 2: Folate Receptor Binding Affinities (Kd) in FR-Positive KB Cells
| Compound | Dissociation Constant (Kd) in nM | Source |
|---|---|---|
| Radiolabeled Folate Derivative 4 | 2.09 | researchgate.net |
| Radiolabeled Folate Derivative 5 | 2.51 | researchgate.net |
| Radiolabeled Pteroate Derivative 6 | 14.52 | researchgate.net |
| ³H-Folic Acid | 7.22 | researchgate.net |
Cellular Uptake and Specificity Assays in Folate Receptor-Expressing Cell Lines
Successful binding should lead to the internalization of the conjugate via receptor-mediated endocytosis. nih.gov Cellular uptake assays measure the amount of a labeled conjugate that is taken into FR-positive cells over time.
In vivo studies in tumor-bearing mice have demonstrated that while pteroic acid conjugates are taken up by tumors, their efficiency may be lower than that of full folic acid conjugates. researchgate.net This correlates with the binding affinity data, where the pteroic acid derivative showed a tumor uptake of 0.4 ± 0.2% of the injected dose per gram (% ID/g), compared to significantly higher uptake for folic acid derivatives (1.2 to 2.3 % ID/g). researchgate.net Nonetheless, this uptake confirms that the pteroic acid structure is sufficient to facilitate entry into FR-positive cells. researchgate.net Studies with various FR-positive gynecological cancer cell lines (e.g., HeLa, KB, IGROV-1) have shown that radiofolate uptake can range from 21% to over 60% of the added activity, confirming the general efficiency of this targeting mechanism. mdpi.commdpi.com
Table 3: In Vivo Tumor Uptake of Folate and Pteroate Conjugates
| Compound Type | Tumor Uptake (% Injected Dose/gram) 4h p.i. | Source |
|---|---|---|
| Folate Derivative 4 | 2.3 ± 0.4 | researchgate.net |
| Folate Derivative 5 | 1.2 ± 0.2 | researchgate.net |
| Pteroate Derivative 6 | 0.4 ± 0.2 | researchgate.net |
Competitive Displacement Studies with Known Folate Receptor Ligands
To prove that the observed binding and cellular uptake are specifically mediated by the folate receptor, competitive displacement assays are performed. In these experiments, FR-positive cells are incubated with the pteroic acid conjugate in the presence of an excess of a known ligand, typically free folic acid.
A significant reduction in the binding or uptake of the conjugate in the presence of the competitor indicates that both molecules are competing for the same binding site on the folate receptor. Such studies have confirmed the FR-mediated targeting process for pteroic acid conjugates. For example, the tumor localization of an ¹¹¹In-labeled pteroic acid conjugate was effectively blocked when co-administered with folic acid, demonstrating the specificity of the uptake mechanism. researchgate.net This type of assay is crucial for validating that the pteroic acid conjugate's mechanism of action is indeed target-specific. scispace.com
Future Research Directions and Conceptual Challenges
Addressing Challenges in Complex Bioconjugation Systems
As researchers apply Pteroic Acid NHS Ester to increasingly complex biomolecules and biological systems, several challenges related to reaction efficiency and specificity must be addressed.
NHS ester reactions, while effective, are susceptible to competing hydrolysis, where the ester reacts with water instead of the target amine. thermofisher.com This issue is magnified when working with dilute solutions of complex biomolecules like antibodies or large proteins.
Key Optimization Parameters for NHS Ester Coupling:
| Parameter | Rationale | Typical Range/Condition |
|---|---|---|
| pH | The primary amine on the biomolecule must be deprotonated to be nucleophilic, but hydrolysis of the NHS ester increases at high pH. lumiprobe.com | pH 7.2 - 8.5 thermofisher.com |
| Buffer Composition | Amine-containing buffers (e.g., Tris) must be avoided as they compete with the target biomolecule for reaction. thermofisher.com | Phosphate, Borate, Bicarbonate lumiprobe.com |
| Reactant Concentration | Higher concentrations of both the biomolecule and the this compound favor the desired conjugation reaction over hydrolysis. nih.gov | As high as solubility permits |
| Solvent | While the final reaction is aqueous, the NHS ester is often dissolved in a dry, polar aprotic solvent like DMSO or DMF before addition. glenresearch.com | Anhydrous DMSO or DMF glenresearch.com |
Achieving selectivity, especially on a large protein with many lysine (B10760008) residues, is another challenge. While NHS esters primarily target the most accessible and nucleophilic primary amines, achieving site-specific conjugation often requires more advanced protein engineering techniques or the use of alternative chemistries that target unique functional groups. nih.gov
A critical challenge for any targeted agent is minimizing non-specific binding to unintended cells or proteins, which can cause off-target toxicity or high background signals in imaging applications. nih.gov The inherent properties of the pteroic acid conjugate, including its charge and hydrophobicity, can lead to such unwanted interactions. researchgate.net
Strategies to Reduce Non-Specific Binding:
Blocking Agents: In experimental assays, surfaces are often pre-treated with blocking agents like Bovine Serum Albumin (BSA) to occupy non-specific binding sites. aatbio.com
Buffer Additives: The inclusion of non-ionic surfactants (e.g., Tween-20, Triton X-100) in buffers can disrupt hydrophobic interactions that contribute to non-specific binding. nih.govaatbio.com Increasing the salt concentration of the buffer can also shield electrostatic interactions. aatbio.com
Exploration in Emerging Research Areas
The foundation of pteroic acid bioconjugation is being extended into new and exciting research domains. The simplification of using pteroic acid itself, rather than the entire folic acid molecule, may simplify synthesis and improve in vivo characteristics for imaging and therapy. nih.gov Research is expanding beyond oncology to other areas where the folate receptor is implicated, such as in inflammatory and autoimmune diseases. dntb.gov.ua Furthermore, the development of novel pteroic acid-based probes for advanced imaging techniques, like two-photon microscopy, could enable deeper tissue imaging with higher resolution. researchgate.net These emerging applications continue to drive the need for more advanced and precisely engineered this compound conjugates.
This compound in Synthetic Biology and Bio-Orthogonal Labeling
Synthetic biology involves the design and construction of new biological parts, devices, and systems, often requiring precise tools to probe and manipulate these creations. researchgate.net Bio-orthogonal labeling, a key technique in this field, employs chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govyoutube.com This typically involves a two-step process: first, a biomolecule is tagged with a chemical reporter group, and second, this group is selectively targeted by a probe carrying a complementary reactive function. nih.gov
This compound is conceptually well-suited to serve as a chemical probe in this context. The NHS ester group is highly reactive toward primary amines, such as the side chains of lysine residues and the N-termini of proteins, forming stable amide bonds. nih.gov This reactivity presents a powerful, albeit challenging, opportunity.
Future Applications:
Mapping Pteroic Acid Binding Sites: While highly reactive, NHS esters can be developed into specific covalent probes. nih.gov this compound could be used in chemoproteomic experiments to identify and map previously unknown proteins that bind to the pteroic acid scaffold. By incubating the probe with cell lysates or living cells, proteins that recognize and bind the pteroic acid moiety could be covalently "trapped," allowing for their subsequent isolation and identification via mass spectrometry. nih.gov
Developing Selective Probes: The primary challenge lies in the high reactivity of the NHS ester, which can lead to non-specific labeling of surface-accessible lysines. Future research would focus on modulating this reactivity or employing competitive profiling techniques to distinguish specific, affinity-driven labeling from random background reactions. nih.gov
Genetic Code Expansion: Advanced synthetic biology techniques allow for the incorporation of non-canonical amino acids with unique reactive handles into proteins. nih.govbiorxiv.org A future application could involve engineering a biological system where a protein of interest is expressed with a bio-orthogonal reactive partner for the pteroic acid moiety, enabling highly specific, targeted labeling guided by the pteroic acid structure.
The development of this compound as a bio-orthogonal tool represents a significant conceptual challenge, requiring a balance between reactivity and specificity. However, its potential to elucidate the roles of pteroic acid-binding proteins in biological systems makes this a compelling direction for future research.
Applications in Advanced Material Science for Research Tools (e.g., Hydrogels, Nanomaterials)
The ability of this compound to readily conjugate with other molecules extends its utility into material science, particularly for the creation of functionalized hydrogels and nanomaterials for research purposes.
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, creating a microenvironment suitable for biological studies. frontiersin.orgnih.gov Their properties can be precisely tuned for applications such as cell culture and the controlled release of bioactive molecules. frontiersin.orgresearchgate.net By reacting this compound with polymers containing primary amine groups (e.g., chitosan (B1678972) or amine-functionalized polyethylene (B3416737) glycol), it is possible to create hydrogels decorated with pteroic acid moieties.
Potential Research Applications:
Targeted Cell Culture: A pteroic acid-functionalized hydrogel could be used to selectively capture and culture cells that express folate-binding proteins or receptors on their surface.
Controlled Release Studies: The hydrogel matrix could be loaded with a therapeutic agent, and the pteroic acid would serve as a targeting ligand to study its release and uptake by specific cell types in a co-culture system.
Nanomaterials: The surface of nanomaterials can be functionalized with targeting ligands to direct them to specific biological locations for applications in imaging and targeted delivery research. nih.govmdpi.comnih.gov The NHS ester provides a straightforward method for covalently attaching pteroic acid to the surface of amine-modified nanoparticles, such as those made from silica, gold, or polymeric materials. researchgate.netrsc.org
Potential Research Applications:
Targeted Imaging Probes: Pteroic acid-functionalized quantum dots or magnetic nanoparticles could be developed as research tools to visualize and track cells or tissues that have an affinity for the folate structure.
Investigating Cellular Uptake Mechanisms: By conjugating pteroic acid to fluorescent nanoparticles, researchers can study the mechanisms of receptor-mediated endocytosis and intracellular trafficking pathways associated with folate uptake.
| Material Type | Functionalization Principle | Potential Research Application | Key Challenge |
|---|---|---|---|
| Hydrogels | Covalent attachment of pteroic acid to amine-functionalized polymer backbone via NHS ester reaction. | Selective cell culture scaffolds; platforms for studying targeted release. | Controlling the density and orientation of pteroic acid to ensure optimal biological activity. |
| Nanoparticles (e.g., Gold, Silica, Quantum Dots) | Surface conjugation of pteroic acid onto amine-functionalized nanoparticles. | Development of targeted probes for cellular imaging and tracking; tools to study receptor-mediated uptake. | Preventing non-specific protein adsorption (biofouling) on the nanoparticle surface. |
Computational Chemistry and Modeling Approaches for Pteroic Acid Conjugates
Computational chemistry offers powerful tools to predict and analyze the behavior of molecules, thereby guiding the design of new research compounds and minimizing trial-and-error in the laboratory. For pteroic acid conjugates, computational modeling can provide deep insights into their interactions with biological targets, their stability, and their potential efficacy as research ligands.
Methods such as Density Functional Theory (DFT) have been successfully used to predict the relative stabilities of different pteroic acid derivatives, helping to rationalize experimental outcomes. researchgate.net Furthermore, Molecular Dynamics (MD) simulations are widely employed to study the dynamic behavior of ligand-receptor systems over time, revealing the mechanisms of binding and the conformational changes that occur upon interaction. nih.govnih.govunibo.it These simulations can model the entire binding process, providing a level of detail that is often inaccessible through experimental methods alone. mdpi.comyoutube.com
Predicting Molecular Interactions and Binding Affinities
A primary goal of computational modeling in this context is to accurately predict how a pteroic acid conjugate will interact with a target protein and the strength of that interaction (binding affinity). nih.gov This is crucial for prioritizing which molecules to synthesize and test. Various computational strategies are employed to achieve this, ranging from rapid screening methods to highly accurate but computationally expensive calculations. frontiersin.orgcolumbia.edu
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. plos.org It uses scoring functions to estimate the binding affinity, allowing for the rapid virtual screening of many potential conjugates.
Machine Learning (ML) and Deep Learning (DL) Models: These methods are trained on large datasets of known protein-ligand interactions and their corresponding binding affinities. nih.govarxiv.org Once trained, they can predict the affinity of new molecules, like pteroic acid conjugates, based on their structural or chemical features. nih.gov
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are based on rigorous statistical mechanics principles. They simulate the physical process of binding to calculate the change in free energy, providing highly accurate predictions of binding affinity, albeit at a significant computational cost. nih.govcolumbia.edu
Interaction Fingerprinting: Post-processing of MD simulation trajectories can identify and quantify the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex over time, offering a detailed map of the binding mechanism. mdpi.com
| Computational Method | Primary Output | Typical Application for Pteroic Acid Conjugates | Relative Computational Cost |
|---|---|---|---|
| Molecular Docking | Binding pose and affinity score. | Virtual screening of a library of potential conjugates; initial binding hypothesis. | Low |
| Molecular Dynamics (MD) | Dynamic trajectory of the complex; conformational changes. | Assessing binding stability; understanding allosteric effects and binding pathways. | High |
| Machine/Deep Learning | Predicted binding affinity (pIC50, Kd). | Rapid affinity prediction for large numbers of designed conjugates. | Low (for prediction), High (for training) |
| Free Energy Perturbation (FEP) | Relative or absolute binding free energy (ΔG). | Accurate ranking of a small set of high-priority conjugates. | Very High |
Rational Design of Pteroic Acid-Based Research Ligands
Rational design uses structural and mechanistic information about a biological target to design molecules that are likely to interact with it in a desired way. rsc.org This approach is a cornerstone of modern drug discovery and is equally applicable to the creation of high-precision research tools. nih.govresearchgate.net By combining knowledge of the pteroic acid scaffold with computational modeling, new ligands can be designed with tailored properties.
The design process typically follows a cycle:
Target Analysis: It begins with the 3D structure of a target protein known or predicted to bind pteroic acid. Computational tools are used to analyze the binding pocket's shape, size, and physicochemical properties (e.g., hydrophobicity, charge distribution). plos.orgtaylorfrancis.com
In Silico Design: New molecules are designed by modifying the pteroic acid structure. For example, linkers of varying lengths and compositions could be added between the pteroic acid moiety and the NHS ester to optimize the distance and geometry for reacting with a target nucleophile within the binding site.
Computational Evaluation: The designed conjugates are then evaluated using the methods described in section 7.4.1. Molecular docking can quickly filter out poor binders, while MD simulations and free energy calculations can provide a more accurate assessment of the most promising candidates. mdpi.com
Synthesis and Experimental Validation: The top-ranked candidates from the computational evaluation are then synthesized and tested experimentally. The results provide feedback that is used to refine the computational models and guide the next cycle of design, leading to increasingly potent and specific research ligands.
This iterative cycle of design, prediction, and validation accelerates the development of novel research tools, enabling the creation of this compound-based probes and ligands with precisely engineered properties for specific biological applications.
Q & A
Q. What are the key steps for synthesizing Pteroic Acid NHS Ester, and how can coupling efficiency be optimized?
this compound is typically synthesized by activating the carboxylic acid group of pteroic acid using carbodiimides (e.g., EDCI) or COMU, followed by coupling with N-hydroxysuccinimide (NHS) to form the active ester . To optimize coupling efficiency:
- Use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis of the NHS ester.
- Maintain a 1:1.1 molar ratio of pteroic acid to NHS to avoid excess unreacted intermediates.
- Monitor reaction progress via TLC or HPLC to confirm ester formation .
Q. How does this compound interact with folate receptors (FRs) in targeted drug delivery?
this compound serves as a precursor for folate conjugates, which target FRs overexpressed in cancers (e.g., ovarian, endometrial). The γ-carboxylic acid of folic acid (derived from pteroic acid) is conjugated to biomolecules (e.g., peptides, fluorophores) via NHS ester chemistry, enabling FR-mediated cellular uptake . Key considerations:
- Use γ-azido-modified folic acid to preserve FR-binding affinity.
- Avoid α-carboxylic acid conjugation, which may reduce receptor specificity .
Q. What analytical methods are recommended for characterizing this compound purity and stability?
- HPLC : Use reverse-phase chromatography with UV detection (λ = 280 nm) to assess purity and identify degradation products .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on the NHS ester carbonyl peak (~170-175 ppm) and pteridine ring protons .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (C₁₈H₁₅N₇O₅, MW 409.36) and detect impurities .
Advanced Research Questions
Q. How can racemization during deprotection of pteroic acid intermediates be minimized?
Racemization occurs during basic hydrolysis of α-methyl esters in glutamic acid derivatives. Mitigation strategies:
- Replace Boc-Glu-OMe with Fmoc-Glu-OtBu for acid-labile protection, enabling deprotection with TFA instead of NaOH .
- Use low-temperature (0–4°C) and short reaction times during saponification .
- Monitor enantiomeric purity via chiral HPLC .
Q. What are common contradictions in literature regarding conjugation sites (α vs. γ) of folic acid derivatives, and how can they be resolved experimentally?
Some studies report reduced FR-binding affinity when conjugating at the α-carboxylic acid, while others show negligible effects. To resolve discrepancies:
- Synthesize both α- and γ-conjugates using regioselective protection (e.g., Teoc for γ-carboxylic acid) .
- Perform competitive binding assays with free folic acid to compare IC₅₀ values .
- Use surface plasmon resonance (SPR) to quantify binding kinetics .
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in folate-conjugate studies?
Variability arises from incomplete NHS activation or residual trifluoroacetyl (TFA) protecting groups. Solutions:
- Standardize purification via silica column chromatography (eluent: CHCl₃/MeOH) or preparative HPLC .
- Conduct rigorous QC: NMR integration of NHS ester peaks (>95%) and HPLC purity (>98%) .
- Use lyophilization to stabilize the compound for long-term storage (-20°C, desiccated) .
Q. What strategies improve the solubility of this compound in aqueous buffers for biological assays?
- Pre-dissolve in DMSO (10 mg/mL) and dilute in PBS (pH 7.4) to ≤1% DMSO .
- Use solubilizing agents (e.g., β-cyclodextrin) or PEGylated linkers to enhance hydrophilicity .
- Avoid prolonged storage in aqueous solutions to prevent hydrolysis .
Methodological Considerations
Q. How should researchers handle discrepancies in enzymatic activation studies involving this compound?
this compound’s role in folylpolyglutamate synthetase (FPGS)-mediated glutamylation of methotrexate may conflict across models. Address this by:
- Validating enzyme activity via LC-MS quantification of polyglutamate chain lengths .
- Comparing FPGS expression levels (Western blot) in cell lines used .
Q. What are best practices for conjugating this compound to amine-containing biomolecules without cross-reactivity?
Q. How can researchers validate the biological activity of folate conjugates derived from this compound?
- Perform FR-specific uptake assays using FR-negative vs. FR-positive cell lines (e.g., KB cells) .
- Block FRs with free folic acid (1 mM) to confirm receptor-mediated internalization .
- Use fluorescence microscopy or flow cytometry for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
